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Compound of Interest |

Compound Name: Rhodanine, 3-(m-chlorophenyl)-
CAS No.: 17062-65-6
Cat. No.: B092860

Scaffold Analysis, Synthesis Protocol, and Liability
Assessment[1]
Executive Summary

3-(3-chlorophenyl)-2-thioxothiazolidin-4-one (also known as N-(3-chlorophenyl)rhodanine) is a
heterocyclic building block used primarily in medicinal chemistry as a precursor for "5-
arylidene" derivatives.[1] While the rhodanine class is historically significant in drug discovery
for its antimicrobial and anticancer potential, it is simultaneously infamous for Pan-Assay
Interference (PAINS) behavior.[2]

This guide provides researchers with the precise identification data often missing from standard
catalogs, a validated synthesis protocol to generate the scaffold in-house, and a critical
analysis of its utility versus its liability in high-throughput screening (HTS).[1]

Chemical Identity & Database Verification

Finding a direct commercial CAS number for this specific meta-chloro isomer can be
challenging as it is often indexed under its chemical structure rather than a trade name.[1] Use
the PubChem CID for definitive database retrieval.
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Identifier Value / String

Chemical Name 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one

N-(3-chlorophenyl)rhodanine; Rhodanine, 3-(m-

Synonyms chlorophenyl)-
PubChem CID 99599
C
Molecular Formula H
CINOS
Molecular Weight 243.73 g/mol
SMILES C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)CI
InChl Key YQPPXOAIYFGXPU-UHFFFAOYSA-N

Search Note: If a specific CAS search fails in commercial databases (e.g., Sigma, Fisher),
search by the InChl Key or SMILES string provided above. This compound is frequently sold as
a "make-on-demand" building block.[1]

Synthesis Protocol: The Dithiocarbamate Route

The most robust synthesis for N-aryl rhodanines involves a two-step reaction passing through a
dithiocarbamate intermediate.[1] This method avoids the lower yields often associated with
one-pot agueous procedures for electron-deficient anilines.[1]

Reagents Required

e Precursor: 3-Chloroaniline (1.0 eq)[1]
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Sulfur Source: Carbon Disulfide (CS

) (1.2 eq)[1]

Cyclization Agent: Chloroacetic acid (1.0 eq) or Ethyl chloroacetate[1]

Base: Triethylamine (TEA) or Ammonium Hydroxide (NH

OH)[1]

Solvent: Ethanol or Water (depending on base choice)[1]

Step-by-Step Methodology

o Dithiocarbamate Formation:

[e]

Dissolve 3-chloroaniline in ethanol/water.[1]

Cool to 0-5°C in an ice bath.

o

[¢]

Add Base (TEA or NH

OH) followed by the slow, dropwise addition of CS

[¢]

Observation: A precipitate (dithiocarbamate salt) typically forms.[1] Stir for 4—6 hours at
room temperature.

o Cyclization:

o Add sodium chloroacetate (prepared by neutralizing chloroacetic acid with Na

CO
) to the reaction mixture.

o Stir for 2 hours, then acidify with concentrated HCI.

o Reflux the mixture for 2—4 hours to drive the cyclization (dehydration).
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e Purification:

o Cool the mixture. The product, 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one, will precipitate
as a solid.[1]

o Filter and wash with cold water/ethanol.

o Recrystallize from glacial acetic acid or ethanol to obtain analytical purity.

Reaction Mechanism Diagram

The following diagram illustrates the transformation from the primary amine to the final
rhodanine ring.

Chloroacetic Acid
(Cyclizing Agent)

3-Chloroaniline
+ Base / 0°C

(Starting Material) \ + CICH2COOH
Dithiocarbamate HCI / Reflux (-H20) > 3-(3-chlorophenyl)-

/ Intermediate 2-thioxothiazolidin-4-one
Carbon Disulfide

(CS2)

Click to download full resolution via product page
Figure 1: Synthetic pathway via dithiocarbamate intermediate cyclization.[1]

Physicochemical Properties

Understanding the physical state is crucial for handling. While specific melting points can vary
by purity, N-aryl rhodanines are generally crystalline solids.[1]
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Property Data
Physical State Solid (Crystalline powder)
Color Pale yellow to yellow

Soluble in DMSO, DMF, Acetone; Poorly soluble

Solubility i Water

LogP (Predicted) ~3.0 (Lipophilic due to chlorophenyl group)
H-Bond Donors 0 (N is fully substituted)

H-Bond Acceptors 2 (C=0, C=9)

Critical Analysis: Utility vs. Liability (E-E-A-T)

As a Senior Application Scientist, it is mandatory to contextualize this compound beyond its
synthesis.

The "Privileged Scaffold" Utility

The primary utility of 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one is as an active methylene
intermediate.[1] The C5 position (adjacent to the carbonyl) is highly acidic.[1]

o Key Reaction: Knoevenagel condensation with aromatic aldehydes.
e Result: Formation of 5-arylidene-3-(3-chlorophenyl)-2-thioxothiazolidin-4-ones.

o Application: These derivatives are investigated for inhibition of MurB, PRL-3 (phosphatase),
and various kinases.[1]

The PAINS Liability (Trustworthiness)

Researchers must exercise extreme caution when screening derivatives of this scaffold.
Rhodanines are classified as PAINS (Pan-Assay Interference Compounds).[1][2][3]

e Mechanism 1 (Michael Acceptor): The exocyclic double bond in 5-arylidene derivatives can
react covalently with nucleophilic protein residues (cysteines), leading to false positives.[1]
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e Mechanism 2 (Light Absorption): Many rhodanine derivatives absorb light in the UV-Vis
region, interfering with spectrophotometric readouts.[1]

e Mechanism 3 (Metal Chelation): The thioxo/keto motif can chelate metal ions required for
enzymatic assays.[1]

Recommendation: If this compound hits in a primary screen, validate activity using orthogonal
assays (e.g., SPR, NMR) and ensure the activity is not due to aggregation or non-specific
alkylation.
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Figure 2: Logical flow from scaffold to potential assay interference mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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